H-Leu-trp-met-OH

Description

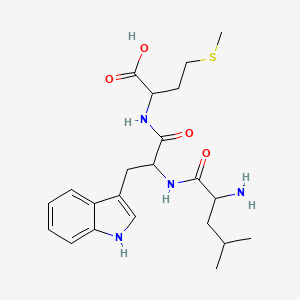

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMIKFNIYPDJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Modifications of H Leu Trp Met Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Leu-Trp-Met-OH

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for peptide synthesis due to its efficiency and amenability to automation. luxembourg-bio.com The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. chempep.com

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. peptide.comaltabioscience.com In this orthogonal protection scheme, the α-amino group of the amino acids is temporarily protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups, such as tert-butyl (tBu). peptide.comiris-biotech.de

The synthesis of this compound via Fmoc/tBu SPPS would proceed as follows:

Resin Loading: The C-terminal amino acid, Methionine (Met), is first attached to a suitable solid support, such as a Wang resin, which is designed for the synthesis of C-terminal acids. chempep.comresearchgate.net

Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound Met is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comresearchgate.net

Coupling: The next amino acid in the sequence, Fmoc-Trp(Boc)-OH, is activated and coupled to the deprotected amino group of the resin-bound Met.

Repetition: The deprotection and coupling steps are repeated for the final amino acid, Fmoc-Leu-OH.

Cleavage and Deprotection: Once the tripeptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA). youtube.comgoogle.com

Table 1: General Fmoc/tBu SPPS Cycle for this compound

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | DMF or DCM | Prepares the resin for synthesis by solvating the polymer matrix. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. |

| 3. Washing | DMF, DCM | Removes excess piperidine and byproducts. |

| 4. Coupling | Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIEA) in DMF | Forms the peptide bond between the activated amino acid and the growing peptide chain. |

| 5. Washing | DMF, DCM | Removes excess reagents and byproducts. |

| 6. Final Cleavage | TFA, Scavengers (e.g., TIS, water) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to reduce racemization. bachem.comcreative-peptides.com

Aminium/Uronium and Phosphonium Salts: Reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and widely used. researchgate.netcreative-peptides.comacs.org

Optimizing coupling conditions involves selecting the appropriate reagent, solvent, and reaction time to ensure complete acylation and minimize side reactions. creative-peptides.com For instance, the use of highly reactive reagents like HATU can improve coupling efficiency, particularly for sterically hindered amino acids. creative-peptides.com

Table 2: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Advantages | Disadvantages |

| DCC/HOBt | Carbodiimide | Cost-effective | Formation of insoluble dicyclohexylurea (DCU) byproduct |

| HBTU | Aminium/Uronium Salt | High coupling efficiency, stable intermediates | Contains potentially explosive HOBt |

| HATU | Aminium/Uronium Salt | Very high reactivity, suitable for difficult couplings | Higher cost |

| PyBOP | Phosphonium Salt | High coupling efficiency, reduced racemization | Contains potentially explosive HOBt |

| COMU | Aminium/Uronium Salt | High reactivity, water-soluble byproducts, considered "greener" | Higher cost |

The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions during peptide synthesis. altabioscience.com

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation during the acidic conditions of cleavage. thermofisher.com To mitigate this, the indole nitrogen is commonly protected with the acid-labile tert-butyloxycarbonyl (Boc) group [Fmoc-Trp(Boc)-OH]. altabioscience.compeptide.com This protecting group is stable to the mild basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step. peptide.com

Methionine (Met): The thioether side chain of methionine can be oxidized to the sulfoxide (B87167) during synthesis and cleavage. peptide.comacs.org While methionine can often be used without side-chain protection, the risk of oxidation is a significant concern. peptide.com The formation of methionine sulfoxide can be minimized by using scavengers during cleavage or reversed by post-synthetic reduction. peptide.comiris-biotech.de In cases where oxidation is a persistent issue, the use of pre-oxidized Methionine sulfoxide [Fmoc-Met(O)-OH] can be considered, followed by reduction after synthesis.

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. thermofisher.com For peptides with a C-terminal carboxylic acid, such as this compound, a linker that is sensitive to strong acid is employed. The Wang resin is a common choice for this purpose. google.com

The cleavage is typically performed using a "cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a mixture of scavengers. youtube.comsigmaaldrich.com These scavengers are essential to quench the reactive carbocations generated during the removal of the acid-labile protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine. peptide.comthermofisher.com

A common cleavage cocktail for a peptide containing Trp and Met would be:

TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5):

TFA: The strong acid for cleavage.

Triisopropylsilane (TIS): A scavenger to reduce trityl and other carbocations.

Water: To aid in the cleavage of some protecting groups and act as a proton source.

1,2-Ethanedithiol (EDT): A scavenger particularly effective at preventing the re-attachment of cations to the tryptophan indole ring. sigmaaldrich.com

The tripeptide this compound contains hydrophobic residues (Leu, Trp, Met). During the synthesis of longer or more complex hydrophobic peptides, aggregation of the growing peptide chain on the resin can occur, leading to incomplete reactions and reduced yields. biotage.com

To address this, hydrophobicity-modulating resins can be employed. These resins are designed to improve the solvation of the peptide-resin complex and minimize inter-chain aggregation. Examples include:

PEG-grafted Polystyrene Resins (e.g., TentaGel, NovaSyn® TG): These resins incorporate polyethylene (B3416737) glycol (PEG) chains, which impart a more hydrophilic character to the solid support, improving swelling in a variety of solvents and disrupting peptide aggregation. chempep.com

ChemMatrix® Resin: This is a cross-linked PEG-based resin that offers excellent swelling properties and has been shown to be effective for the synthesis of difficult and hydrophobic sequences.

The use of such resins can lead to higher purity and yield of the final peptide product, especially in cases where aggregation is a concern. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound and Intermediates

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is a classical method where the peptide is synthesized in a homogeneous solution. neulandlabs.comformulationbio.com This approach is particularly well-suited for the large-scale production of short peptides like dipeptides and tripeptides. formulationbio.comcreative-peptides.com

The key features of LPPS include:

Stepwise Synthesis: Amino acids are added one by one to the growing peptide chain in solution. formulationbio.com

Intermediate Purification: A major advantage of LPPS is the ability to isolate and purify the intermediate di- and tripeptides after each coupling step, ensuring high purity of the final product. neulandlabs.comcreative-peptides.com

Scalability: LPPS is generally more scalable and cost-effective for the production of large quantities of short peptides compared to SPPS. neulandlabs.com

A potential synthetic route for this compound using LPPS could involve a fragment condensation approach:

Dipeptide Synthesis: First, a protected dipeptide, such as Boc-Trp-Met-OMe, is synthesized by coupling Boc-Trp-OH with H-Met-OMe.

Deprotection: The Boc group is removed from the dipeptide to yield H-Trp-Met-OMe.

Fragment Condensation: The deprotected dipeptide is then coupled with Boc-Leu-OH to form the protected tripeptide, Boc-Leu-Trp-Met-OMe.

Final Deprotection: The Boc and methyl ester protecting groups are removed in a final step to yield the desired product, this compound.

The choice of protecting groups, coupling reagents, and solvents in LPPS is critical and requires careful planning to ensure solubility and prevent side reactions. bachem.com

Enzymatic Peptide Synthesis for this compound and Analogues

The chemoenzymatic synthesis of peptides represents a powerful alternative to purely chemical methods, offering high stereoselectivity under mild reaction conditions. nih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. nih.govnih.gov For a tripeptide such as this compound, enzymatic synthesis would involve the sequential coupling of the constituent amino acids, leveraging the specificity of selected enzymes to form the Leu-Trp and Trp-Met bonds.

The success of enzymatic peptide synthesis hinges on the careful selection of a protease with appropriate substrate specificity. expasy.org Proteases recognize and act upon specific amino acid sequences adjacent to the peptide bond being formed or cleaved. youtube.comyoutube.com The specificity is described by the Schechter and Berger nomenclature, where the amino acid residues in the substrate are designated P1, P2, etc., in the N-terminal direction from the scissile bond, and P1', P2', etc., in the C-terminal direction. expasy.org

For the synthesis of the Leu-Trp bond in this compound, the C-terminal amino acid of the acyl donor would be Leucine (B10760876) (P1 position). For the subsequent Trp-Met bond formation, Tryptophan would be in the P1 position. Therefore, proteases that show a preference for hydrophobic and aromatic residues at the P1 site are ideal candidates.

Several classes of proteases, including serine proteases (e.g., α-chymotrypsin, trypsin) and cysteine proteases (e.g., papain), are commonly employed. nih.gov Thermolysin, a metalloprotease, is also frequently used and has a preference for hydrophobic/aromatic residues at the N-terminal side of the peptide bond. nih.govunc.edu

Table 1: Potential Proteases for Synthesis of this compound

| Peptide Bond | P1 Residue | P1' Residue | Suitable Protease(s) | Rationale for Selection |

|---|---|---|---|---|

| Leu-Trp | Leucine (Leu) | Tryptophan (Trp) | Thermolysin | Prefers large hydrophobic residues (Leu, Phe) at the P1 position. nih.govunc.edu |

| Trp-Met | Tryptophan (Trp) | Methionine (Met) | α-Chymotrypsin | Exhibits strong preference for large aromatic residues (Trp, Tyr, Phe) at the P1 position. expasy.orgunc.edu |

This table is generated based on known protease specificities. The optimal enzyme and conditions would require experimental validation.

Protease-catalyzed peptide synthesis can be performed under two distinct sets of conditions: kinetic control or equilibrium control. nih.govresearchgate.net The choice between these approaches significantly impacts reaction speed, yield, and substrate requirements. researchgate.net

Equilibrium-Controlled Synthesis (ECS): In this approach, the reaction is essentially a reversal of hydrolysis. researchgate.net The protease acts as a catalyst to accelerate the attainment of a thermodynamic equilibrium between reactants (amino acids or peptide fragments with free carboxyl groups) and the final peptide product. nih.govresearchgate.net To shift the equilibrium toward synthesis, reaction conditions are manipulated, often by reducing the water content through the use of organic solvents or by precipitating the product as it forms. nih.govresearchgate.net However, ECS is generally characterized by slow reaction rates and lower product yields. nih.gov

Kinetically-Controlled Synthesis (KCS): This is the more commonly used method for enzymatic peptide synthesis. researchgate.net KCS requires an activated C-terminal acyl donor, typically an ester or amide. nih.govresearchgate.net The reaction proceeds via a two-step mechanism. First, the protease reacts with the activated acyl donor to form a reactive acyl-enzyme intermediate. researchgate.netresearchgate.net This intermediate is then attacked by the amino group of the incoming nucleophile (the amino acid or peptide to be coupled). This second step, known as aminolysis, competes with hydrolysis (attack by water). researchgate.net KCS is much faster than ECS and generally results in higher yields, provided that the rate of aminolysis is significantly greater than the rate of hydrolysis of the acyl-enzyme intermediate and the newly formed peptide product. researchgate.net Serine and cysteine proteases are particularly well-suited for KCS due to their characteristic formation of such reactive intermediates. nih.gov

Table 2: Comparison of Enzymatic Synthesis Approaches

| Feature | Equilibrium-Controlled Synthesis (ECS) | Kinetically-Controlled Synthesis (KCS) |

|---|---|---|

| Principle | Reversal of hydrolysis, driven by thermodynamics. researchgate.net | Transfer of an acyl group via an enzyme intermediate. researchgate.net |

| Acyl Donor | Free carboxyl group. nih.gov | Activated C-terminal (e.g., ester, amide). researchgate.net |

| Enzyme Type | Any protease. nih.gov | Primarily serine and cysteine proteases. nih.govresearchgate.net |

| Reaction Rate | Slow. nih.gov | Fast. researchgate.net |

| Yield | Generally low. nih.gov | Potentially high. researchgate.net |

| Key Challenge | Shifting the reaction equilibrium toward synthesis. researchgate.net | Minimizing competing hydrolysis reactions. researchgate.net |

Regioselective Chemical Modifications of the Tryptophan Unit within Oligopeptides

The tryptophan residue, with its unique indole side chain, is an attractive site for the late-stage functionalization of peptides. rsc.org This modification can introduce new physicochemical properties or serve as a handle for bioconjugation. Developing methods for regioselective modification is crucial to avoid unwanted side reactions on a complex molecule like an oligopeptide.

Late-stage arylation allows for the introduction of aryl groups onto the tryptophan indole ring after the peptide backbone has been assembled. This strategy is valuable for creating analogues with modified properties. researchgate.net Recent advancements in catalysis have enabled highly regioselective arylations of tryptophan-containing peptides, often under mild conditions compatible with sensitive functional groups present in the peptide. researchgate.netthieme-connect.com

One prominent method involves a dual photoredox/copper catalysis system using arylthianthrenium salts for the N-arylation of the indole ring. nih.gov Another approach utilizes solid-phase metallaphotoredox conditions to react aryl bromides selectively with the tryptophan unit of peptides synthesized on a solid support. thieme-connect.com These methods provide a direct route to arylated versions of peptides like this compound, where an aryl group can be attached to the nitrogen (N1) or carbon (e.g., C2) of the tryptophan indole ring. thieme-connect.comacs.org This modification can be used to generate a library of peptide analogues for structure-activity relationship studies.

Structural Elucidation and Conformational Analysis of H Leu Trp Met Oh

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The precise determination of a peptide's structure relies on a combination of high-resolution analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of biomolecules in solution. For a tripeptide like H-Leu-Trp-Met-OH, NMR can provide assignments for individual amino acid residues, including their backbone atoms (N, Cα, Cβ, C=O) and side-chain atoms. Experiments such as 1D ¹H NMR can reveal the presence of different proton environments, while 2D NMR techniques, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are vital for establishing connectivity and through-space proximity between atoms.

While specific NMR assignment data for the precise sequence this compound was not found in the reviewed literature, general studies on tripeptides provide a framework. For instance, studies on alanine-based tripeptides (AXA) have demonstrated the utility of NMR in mapping backbone dihedral angles and side-chain conformations nih.gov. The characteristic signals from the leucine (B10760876) side chain (aliphatic protons), the tryptophan indole (B1671886) ring (aromatic protons and NH), and the methionine thioether group are expected to be discernible. The backbone amide protons (NH) and alpha-carbons (Cα) will also provide key information for sequence-specific assignments and conformational analysis nih.govhmdb.ca. The presence of aromatic residues like Tryptophan can significantly influence spectral properties due to their electronic environments nih.govphotophysics.com.

Mass spectrometry (MS) and its more advanced form, tandem mass spectrometry (MS/MS), are indispensable for confirming the molecular weight, verifying the amino acid sequence, and assessing the purity of synthetic peptides. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques for peptides.

For this compound, MS would provide its precise molecular weight, allowing for confirmation of its elemental composition. In MS/MS, the peptide ion is fragmented, typically through collision-induced dissociation (CID), yielding characteristic fragment ions. These fragments follow predictable patterns, primarily b-type (N-terminal cleavage) and y-type (C-terminal cleavage) ions, which reveal the sequence of amino acids wiley-vch.de. For this compound, expected fragment ions would include:

b-ions: [Leu]+, [Leu-Trp]+, [Leu-Trp-Met]+ (molecular ion)

y-ions: [Met]+, [Trp-Met]+, [Leu-Trp-Met]+ (molecular ion)

Furthermore, MS/MS can identify specific amino acid residues through characteristic "immonium ions," which are low-mass fragments resulting from the fragmentation of the side chain. For this compound, the diagnostic immonium ions would be:

Leucine (Leu) / Isoleucine (Ile): m/z 86

Methionine (Met): m/z 104

Tryptophan (Trp): m/z 159 wiley-vch.de

These immonium ions serve as definitive markers for the presence of these amino acids within the peptide sequence. High-resolution MS can also be employed to determine the exact mass, further enhancing confidence in the peptide's identity and purity.

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structural elements of peptides and proteins in solution, such as alpha-helices, beta-sheets, and random coils. It measures the differential absorption of left and right circularly polarized light by chiral chromophores within the molecule. In peptides, the primary chromophore in the far-UV region (190-250 nm) is the peptide backbone's amide bond photophysics.com. Aromatic amino acid side chains, particularly Tryptophan, also contribute significantly to the CD spectrum, especially in the near-UV region nih.govphotophysics.com.

Studies on various tripeptides have revealed distinct conformational propensities. For example, research on alanine-based tripeptides (AXA) indicates that residues like Tryptophan tend to favor an extended beta-strand conformation, while Leucine and Methionine are more flexible, populating both beta-strand and polyproline II (PPII) conformations with comparable probabilities nih.gov. This suggests that this compound might exhibit a mixed conformational population in solution, with the Tryptophan residue potentially stabilizing beta-strand-like structures. It is important to note that the contributions of aromatic and sulfur-containing side chains (like Trp and Met) can interfere with the direct interpretation of secondary structure from CD spectra, necessitating correction methods in some analyses nih.gov.

Table 1: Key Properties of Amino Acid Residues in this compound

| Amino Acid | Side Chain | Hydrophobicity | Aromaticity | H-bonding Potential | Conformational Propensity (Tripeptides) |

| Leucine (Leu) | Aliphatic, branched hydrocarbon | Hydrophobic | Non-aromatic | Weak hydrophobic interactions | Beta-strand and Polyproline II (comparable probability) nih.gov |

| Tryptophan (Trp) | Indole ring | Hydrophobic | Aromatic | Pi-pi stacking, C-H···π interactions; indole NH can act as H-bond donor diva-portal.orgacs.org | Predominantly adopts an extended Beta-strand conformation nih.gov |

| Methionine (Met) | Thioether | Hydrophobic | Non-aromatic | Thioether sulfur can act as a weak H-bond acceptor diva-portal.orgnih.gov | Beta-strand and Polyproline II (comparable probability) nih.gov |

Investigation of Conformational Preferences in Solution and Ordered Environments

The conformation of a peptide is not static but is influenced by its surrounding environment, including solvent properties and the presence of other molecules.

Solvent polarity plays a significant role in dictating peptide conformation by affecting the balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. In polar solvents like water, hydrophobic residues (such as Leucine and Methionine) tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect diva-portal.org. Aromatic residues like Tryptophan also contribute to hydrophobicity. Conversely, in less polar or apolar solvents, these hydrophobic interactions are less dominant, and the peptide's conformational landscape can change considerably, often becoming more restricted acs.org.

Studies on various peptides indicate that conformational distributions can be significantly more variable in apolar solvents compared to polar ones acs.org. For this compound, the interplay between the hydrophobic residues (Leu, Met) and the aromatic Tryptophan in different solvent polarities would likely lead to distinct conformational ensembles. For instance, in aqueous solutions, the peptide might adopt conformations that maximize internal hydrogen bonding or shield hydrophobic side chains, whereas in organic solvents, different arrangements driven by van der Waals forces might become more prevalent.

Intramolecular interactions, particularly hydrogen bonds, are critical for stabilizing specific peptide conformations. In peptides, hydrogen bonds can form between backbone amide (N-H) and carbonyl (C=O) groups, forming regular secondary structures like alpha-helices and beta-sheets diva-portal.org. Additionally, side chains can participate in hydrogen bonding.

For this compound:

The Tryptophan side chain, with its indole ring, can participate in pi-pi stacking and C-H···π interactions, which have been shown to stabilize peptide structures, including beta-hairpins acs.org. The indole NH group can also act as a hydrogen bond donor diva-portal.org.

The Methionine side chain, containing a thioether group, can act as a weak hydrogen bond acceptor due to the lone pairs on the sulfur atom diva-portal.orgnih.gov.

Table 2: Diagnostic Immonium Ions in MS/MS Fragmentation

| Amino Acid Residue | Diagnostic Immonium Ion (m/z) |

| Leucine (Leu) | 86 |

| Isoleucine (Ile) | 86 |

| Methionine (Met) | 104 |

| Tryptophan (Trp) | 159 |

Table 3: Conformational Propensities of Amino Acids in Tripeptides (General Trends)

| Amino Acid | Predominant Conformation(s) in Tripeptides | Source |

| Leucine (Leu) | Beta-strand and Polyproline II (comparable probability) | nih.gov |

| Tryptophan (Trp) | Extended Beta-strand | nih.gov |

| Methionine (Met) | Beta-strand and Polyproline II (comparable probability) | nih.gov |

Compound List:

this compound

Computational Chemistry and Molecular Modeling Studies of H Leu Trp Met Oh

Molecular Docking for Ligand-Receptor and Peptide-Enzyme Interaction Predictions

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Activation)

Understanding the molecular mechanism by which H-Leu-Trp-Met-OH exerts its biological effect is a complex but vital aspect of its study. Computational simulations are instrumental in elucidating these mechanisms, whether it involves enzyme inhibition or receptor activation. For enzyme inhibition, docking and MD simulations can reveal how this compound occupies the enzyme's active site, potentially blocking substrate access or distorting the catalytic machinery. For example, if this compound acts as an inhibitor, simulations might show it binding to a critical catalytic residue or inducing a conformational change that renders the enzyme inactive. In the context of receptor activation, computational models can illustrate how the peptide binds to the receptor, triggering a conformational cascade that leads to downstream signaling. This could involve specific interactions that stabilize an active receptor conformation or allosterically modulate receptor function. Studies might identify key hydrogen bonds, salt bridges, or hydrophobic contacts that are essential for initiating or maintaining the active state of the receptor. These detailed mechanistic insights, derived from computational analyses, provide a foundation for understanding the peptide's pharmacological profile and potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural features of a molecule with its biological activity. For this compound, QSAR models can be developed by synthesizing and computationally evaluating a series of analogues with systematic modifications to the Leu, Trp, and Met residues, or their surrounding chemical environment. These studies aim to identify which structural modifications lead to enhanced or diminished activity against a specific biological target. For instance, a QSAR analysis might reveal that increasing the hydrophobicity of the Leu residue or introducing specific substituents on the Trp indole (B1671886) ring significantly improves binding affinity. Conversely, modifications to the Met residue might be found to have less impact on activity, or perhaps influence solubility or metabolic stability. The computational descriptors used in QSAR can include physicochemical properties (e.g., logP, molecular weight, partial charges), topological indices, and conformational parameters. By building predictive models, researchers can prioritize the synthesis of promising analogues for experimental validation, thereby accelerating the discovery of more potent and selective peptide-based therapeutics.

Table 1: Illustrative QSAR Descriptors and Potential Activity Impact for this compound Analogues

| Descriptor Type | Example Descriptor | Potential Impact on Activity (Hypothetical) | Rationale |

| Physicochemical | LogP (Lipophilicity) | Increased LogP (e.g., by modifying Leu) | Enhanced membrane permeability or hydrophobic interactions with target. |

| Molecular Weight | Minimal change (maintaining peptide core) | Maintaining structural integrity for binding. | |

| Partial Charge (Trp) | Alteration via substitution | Modulating electronic interactions (e.g., cation-pi) with target residues. | |

| Topological | Wiener Index | Varies with side-chain branching | Reflecting overall molecular complexity and shape. |

| Conformational | Torsion Angles (backbone) | Optimized angles for target binding | Achieving a favorable binding pose by minimizing conformational energy. |

Theoretical Prediction of Peptide-Biomolecule Interactions

The theoretical prediction of how this compound interacts with various biomolecules is a broad area encompassing multiple computational methodologies. Beyond specific target proteins, these predictions can extend to interactions with cell membranes, nucleic acids, or other cellular components. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations (e.g., MM/PBSA, MM/GBSA) are employed to estimate binding affinities and characterize the nature of these interactions. For instance, studies might predict the peptide's propensity to aggregate or form specific secondary structures in solution, which can influence its interaction with cell surfaces. Predicting interactions with membranes can involve coarse-grained simulations to understand how the peptide partitions into lipid bilayers. Furthermore, computational approaches can forecast potential interactions with DNA or RNA, identifying binding sites and modes based on electrostatic complementarity and shape recognition. These theoretical predictions provide a comprehensive understanding of this compound's potential biological roles and targets, guiding experimental validation and hypothesis generation.

Compound List:

this compound

Cellular and Mechanistic Studies of H Leu Trp Met Oh in Research Models

Cellular Uptake Mechanisms of Tryptophan and Related Peptides in Cultured Cells

The cellular entry of amino acids and short peptides is a critical process governed by a variety of transport systems. For constituents of H-Leu-Trp-Met-OH, particularly tryptophan, multiple uptake mechanisms have been identified in cultured cells, ranging from high-affinity specific systems to broader-specificity transporters.

Recent research has uncovered a pivotal role for Tryptophanyl-tRNA synthetase (TrpRS) in the high-affinity uptake of tryptophan into human cells. nih.govresearchgate.net Traditionally known for its canonical function in protein synthesis—catalyzing the attachment of tryptophan to its cognate tRNA—TrpRS also functions in a non-canonical role to facilitate tryptophan transport, especially under conditions of low extracellular tryptophan concentration. nih.govmdpi.com

Expression of TrpRS is notably induced by interferon-γ (IFN-γ). nih.govportlandpress.com Studies using human cell lines such as THP-1 monocytes and HeLa cells have demonstrated that the overexpression of human TrpRS leads to an increase in tryptophan uptake, whereas its suppression via specific siRNA results in decreased uptake. nih.gov This TrpRS-mediated system exhibits a significantly higher affinity for tryptophan—over a hundred-fold greater—than the conventional System L amino acid transporter. nih.gov

Further mechanistic studies through site-directed mutagenesis have revealed that the tryptophan- and ATP-binding sites of the TrpRS enzyme are essential for this transport function. nih.gov Conversely, the tRNA-binding site is not required, indicating a clear distinction from its role in protein synthesis. nih.gov The production of tryptophanyl-AMP by TrpRS is considered a critical step for this high-affinity uptake process. portlandpress.commdpi.com Interestingly, purified TrpRS added to cell culture medium can also enhance tryptophan uptake, suggesting an extracellular or cell-surface-associated mechanism. researchgate.netnih.gov

Table 1: Comparison of Tryptophan Uptake Mechanisms

| Feature | TrpRS-Mediated System | System L Transporter |

|---|---|---|

| Affinity for Tryptophan | Very High (Km in nanomolar range) portlandpress.com | Lower (Km in micromolar range) nih.gov |

| Selectivity | Highly selective for Tryptophan nih.gov | Transports various large, neutral amino acids (e.g., Leu, Phe, Met) portlandpress.com |

| Key Protein | Tryptophanyl-tRNA Synthetase (TrpRS) nih.gov | LAT1 or LAT2 with 4F2hc nih.gov |

| Induction | Interferon-γ (IFN-γ) portlandpress.com | Upregulated in many tumor cells nih.gov |

| Dependency | ATP-binding nih.gov | Na+-independent nih.gov |

The availability of extracellular amino acids significantly influences the activity of cellular transport systems. A state of amino acid depletion, particularly tryptophan starvation, can trigger a compensatory increase in tryptophan uptake. This response is closely linked to the TrpRS-mediated high-affinity transport system. mdpi.com

Tryptophan depletion, which can be induced by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), is a critical condition for enhancing the uptake of tryptophan into cells. portlandpress.commdpi.com Overexpression of IDO1 or tryptophan 2,3-dioxygenase (TDO2) in cells has been shown to augment TrpRS-mediated high-affinity tryptophan uptake. mdpi.comportlandpress.com This suggests a sensing mechanism within cells that responds to tryptophan scarcity by upregulating the most efficient means of its capture. mdpi.com

Furthermore, amino acid depletion can activate the amino acid starvation response (AAR), a broader signaling pathway that helps cells adapt to nutrient stress. nih.gov This pathway has been shown to be a potent and selective regulator of inflammatory T cell differentiation, linking nutrient availability directly to immune cell function. nih.gov

System L is a major transporter responsible for the sodium-independent uptake of large, neutral amino acids, including leucine (B10760876), tryptophan, and methionine—the components of this compound. portlandpress.comnih.gov This system is heterodimeric, typically composed of a light chain (like L-type amino acid transporter 1, LAT1, or LAT2) and a heavy chain (4F2hc). portlandpress.com

LAT1 is frequently upregulated in malignant tumors to meet the high demand for essential amino acids required for rapid cell growth and proliferation. nih.gov Cell lines such as the T24 human bladder carcinoma cells, which predominantly express LAT1, serve as valuable in vitro models to study the interaction of chemical compounds with this transporter. nih.gov

While essential for the transport of a broad range of hydrophobic amino acids, System L has a lower affinity for tryptophan compared to the specialized TrpRS-mediated system. nih.gov Therefore, under conditions of limited tryptophan, the high-affinity system becomes more prominent. mdpi.com The function of System L transporters can be characterized by measuring the uptake of radiolabeled substrates like [14C]L-leucine and its inhibition by other amino acids or specific inhibitors such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). nih.gov

In Vitro Cellular Assays for Biological Activity Mechanisms (Excluding Clinical Efficacy)

In vitro cellular assays are fundamental for elucidating the mechanisms by which peptides like this compound exert their biological effects, independent of a clinical context. These assays allow for the controlled study of molecular interactions and their downstream consequences on cellular signaling and differentiation.

The nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) are two critical transcription factors that regulate cellular responses to oxidative stress and inflammation, respectively. nih.govmdpi.com Many naturally occurring compounds, including peptides, are evaluated for their ability to modulate these pathways. nih.gov

Nrf2 Pathway: The Nrf2 pathway is a primary regulator of antioxidant responses. In its inactive state, Nrf2 is sequestered in the cytoplasm. Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and detoxifying enzymes. Assays to measure Nrf2 activation often involve quantifying the expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), using techniques like quantitative PCR (qPCR) or Western blotting. mdpi.com

NF-κB Pathway: The NF-κB pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.com Its activation involves the degradation of an inhibitory protein, leading to the nuclear translocation of NF-κB. The inhibition of NF-κB is often considered a desirable trait for anti-inflammatory compounds. Cellular assays for NF-κB activity can include reporter gene assays (e.g., luciferase), electrophoretic mobility shift assays (EMSA) to detect NF-κB DNA binding, or measuring the expression of NF-κB target genes. nih.gov

The interplay between these two pathways is complex; often, the activation of Nrf2 can lead to the suppression of NF-κB signaling, representing a dual mechanism for cytoprotection. researchgate.net

Table 2: Common In Vitro Assays for Nrf2 and NF-κB Pathway Modulation

| Pathway | Assay Type | Measured Outcome |

|---|---|---|

| Nrf2 | Reporter Gene Assay | Luciferase activity driven by an Antioxidant Response Element (ARE) promoter |

| qPCR/Western Blot | mRNA or protein levels of Nrf2 target genes (e.g., HO-1, NQO1) | |

| Immunofluorescence | Nuclear translocation of Nrf2 protein | |

| NF-κB | Reporter Gene Assay | Luciferase activity driven by an NF-κB response element promoter |

| ELISA | Levels of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) |

T helper 17 (Th17) cells are a subset of T lymphocytes that play a significant role in mediating inflammation and are implicated in various autoimmune diseases. nih.gov The differentiation of naive CD4+ T cells into Th17 cells is a tightly regulated process that can be targeted by therapeutic molecules.

In vitro assays to study the inhibition of Th17 differentiation typically involve isolating naive CD4+ T cells from sources like mouse spleens or human peripheral blood. These cells are then cultured under specific polarizing conditions (a cocktail of cytokines such as TGF-β and IL-6) that promote their differentiation into Th17 cells. nih.gov The test compound, such as a peptide, is added to these cultures to assess its inhibitory effect.

The primary readout for Th17 differentiation is the production of its signature cytokine, Interleukin-17 (IL-17). nih.gov The levels of IL-17 in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA). Intracellular cytokine staining followed by flow cytometry is another common method to determine the percentage of cells in the population that are producing IL-17. researchgate.net

Interestingly, the inhibition of Th17 differentiation has been linked to the amino acid starvation response (AAR). nih.gov The small molecule halofuginone, for example, has been shown to inhibit Th17 differentiation by activating the AAR, an effect that can be mimicked by selective amino acid depletion. nih.gov This provides a mechanistic link between nutrient sensing, cellular metabolism, and immune cell fate.

Antioxidant Activity Mechanisms in Cell-Based Models

The tripeptide this compound (Leucyl-Tryptophyl-Methionine) is understood to exert antioxidant effects in cellular models through a combination of mechanisms attributable to its specific amino acid composition and sequence. Research on analogous peptides indicates that its protective actions against oxidative stress involve both direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. the-scientist.comwikipedia.org

The primary mechanisms of action in cell-based assays are detailed below:

Direct Radical Scavenging: The antioxidant capacity of this compound is significantly influenced by its constituent amino acids. The tryptophan residue, with its indole (B1671886) side chain, is a potent antioxidant capable of donating a hydrogen atom to neutralize free radicals, thus interrupting oxidative chain reactions. the-scientist.comdartmouth.edu The sulfur-containing methionine residue also plays a crucial role in scavenging ROS. dartmouth.edu Furthermore, the N-terminal leucine, a hydrophobic amino acid, can enhance the peptide's ability to interact with lipid-rich cellular membranes, potentially protecting them from peroxidation. dartmouth.edu Peptides can neutralize radicals through two primary pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). iaanalysis.com The presence of tryptophan and methionine suggests this compound can likely act via both mechanisms.

Modulation of Cellular Antioxidant Enzymes: Beyond direct scavenging, bioactive peptides can protect cells by upregulating the expression and activity of key antioxidant enzymes. the-scientist.comwikipedia.org In various cell-based models, such as human hepatocellular carcinoma (HepG2) cells subjected to oxidative stress, treatment with antioxidant peptides has been shown to increase the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). iaanalysis.comoup.com These enzymes are critical components of the cellular defense against oxidative damage. SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. iaanalysis.com By enhancing the activity of this enzymatic network, this compound can help maintain redox homeostasis and mitigate cellular damage induced by ROS.

Inhibition of Lipid Peroxidation: Oxidative stress often leads to the peroxidation of lipids within cellular membranes, generating harmful byproducts like malondialdehyde (MDA). iaanalysis.com The hydrophobic nature of leucine and the radical-scavenging ability of tryptophan and methionine allow this compound to effectively inhibit lipid peroxidation. dartmouth.edudartmouth.edu Studies on various antioxidant peptides in cellular models, including human vascular endothelial cells and HepG2 cells, have demonstrated a reduction in MDA levels following peptide treatment, indicating a protective effect on cell membrane integrity. dartmouth.eduiaanalysis.com

The table below summarizes the key antioxidant mechanisms observed in cell-based models for peptides with similar amino acid constituents.

| Mechanism | Description | Relevant Amino Acids in this compound | Cellular Model Examples | Citations |

| Direct ROS Scavenging | Neutralization of free radicals (e.g., superoxide anion, hydroxyl radical) through hydrogen atom or single electron transfer. | Tryptophan, Methionine | HepG2, Human Endothelial Cells (EA.hy926) | dartmouth.eduiaanalysis.com |

| Upregulation of Antioxidant Enzymes | Increased activity and/or expression of endogenous enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). | All (Synergistic Effect) | HepG2, PC12 cells | iaanalysis.comoup.com |

| Inhibition of Lipid Peroxidation | Prevention of oxidative damage to cellular membranes by intercepting lipid peroxyl radicals, measured by decreased malondialdehyde (MDA) levels. | Leucine, Tryptophan, Methionine | HepG2, Human Endothelial Cells (EA.hy926) | dartmouth.eduiaanalysis.com |

| Activation of Nrf2 Pathway | Induction of the Keap1/Nrf2 signaling pathway, a master regulator of cellular antioxidant response, leading to the expression of downstream antioxidant enzymes like HO-1. | Tryptophan, Methionine | BV-2 Microglia cells | dartmouth.eduiaanalysis.com |

Role of this compound and Related Peptides in Cell Culture Medium Formulations

In modern biotechnology and biopharmaceutical manufacturing, there is a strong trend towards using chemically defined, serum-free media for cell culture. wikipedia.orgnews-medical.net This shift is driven by the need to reduce batch-to-batch variability, lower the risk of contamination from animal-derived components, and simplify downstream processing. news-medical.netsingerinstruments.comspringernature.com Within this context, small, chemically defined peptides like this compound serve as valuable supplements to overcome challenges associated with the use of free amino acids. dartmouth.eduiaanalysis.com

The primary roles of such peptides in cell culture formulations include:

Enhanced Nutrient Stability: Certain essential amino acids are unstable in liquid media formulations. A prime example is L-glutamine, which readily degrades at physiological pH into ammonia (B1221849) and pyroglutamate, byproducts that can be toxic to cells and negatively impact culture performance. dartmouth.eduiaanalysis.com By supplying glutamine in a more stable dipeptide form, such as L-alanyl-L-glutamine, its degradation is prevented, ensuring a consistent and non-toxic supply to the cells. iaanalysis.comnih.gov Similarly, other amino acids can be incorporated into stable peptide structures for controlled delivery.

Improved Solubility: Several amino acids, notably L-tyrosine and L-cystine, have very low solubility at the neutral pH typical of cell culture media. dartmouth.edu This limitation makes it difficult to prepare highly concentrated feed media required for high-density cultures, such as those used in fed-batch or perfusion systems. dartmouth.eduresearchgate.net Incorporating these amino acids into dipeptides or tripeptides, such as glycyl-L-tyrosine, significantly increases their solubility, allowing for the formulation of concentrated, pH-neutral feeds and preventing precipitation. dartmouth.edunih.gov This approach eliminates the process risk associated with using high-pH solutions to dissolve free amino acids. iaanalysis.comnih.gov

Consistent and Defined Nutrient Source: As components of chemically defined media, tripeptides like this compound provide a precisely known quantity of essential amino acids (Leucine, Tryptophan, Methionine). researchgate.net This contrasts sharply with the undefined and variable composition of protein hydrolysates or serum, leading to more consistent and reproducible cell culture performance. dartmouth.edunih.gov Upon uptake by the cells, these peptides are typically hydrolyzed by intracellular peptidases, releasing the free amino acids to be used in protein synthesis and other metabolic processes. dartmouth.edu

The following table compares the use of free amino acids with peptide supplements in cell culture media.

| Feature | Free Amino Acids | Peptide Supplements (e.g., Di/Tripeptides) | Advantage of Peptides | Citations |

| Chemical Stability | Low for certain amino acids (e.g., L-glutamine), leading to toxic byproducts. | High; protects unstable amino acids from degradation in liquid media. | Reduces ammonia accumulation, improves culture longevity and performance. | dartmouth.eduiaanalysis.com |

| Solubility | Poor for key amino acids (e.g., L-tyrosine, L-cystine) at neutral pH. | Significantly enhanced, allowing for highly concentrated, pH-neutral feed solutions. | Facilitates intensified bioprocessing (fed-batch, perfusion) and reduces precipitation risk. | dartmouth.edunih.govresearchgate.net |

| Composition | Defined. | Defined. | Both provide a known nutrient source, but peptides solve the stability/solubility issues of certain free amino acids. | dartmouth.edunih.gov |

| Process Safety | May require high-pH stock solutions for poorly soluble amino acids. | Can be formulated in neutral pH solutions. | Eliminates the risk of pH spikes in the bioreactor from the addition of caustic feeds. | iaanalysis.comnih.gov |

| Regulatory Profile | Well-established. | Well-established for chemically defined, non-animal derived peptides. | Supports transition to serum-free, chemically defined media, reducing contamination risks and regulatory concerns. | dartmouth.eduiaanalysis.comnews-medical.net |

Emerging Research Directions and Future Perspectives for H Leu Trp Met Oh

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Peptide Function

A holistic understanding of the biological role of H-Leu-Trp-Met-OH requires looking beyond single-molecule interactions to its effects on entire biological systems. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for achieving this comprehensive view. creative-proteomics.comresearchgate.net By combining these datasets, researchers can construct a detailed picture of the molecular pathways influenced by this tripeptide. nih.govnih.gov

Multi-omics approaches can help elucidate how this compound modulates cellular processes, from gene expression to metabolic output. nih.gov For instance, treating a cell culture with the peptide and subsequently analyzing the transcriptome (RNA), proteome (proteins), and metabolome (metabolites) can reveal upregulated or downregulated pathways. nih.govnih.gov This systems-level perspective is crucial for identifying the peptide's mechanism of action, potential off-target effects, and undiscovered therapeutic applications. creative-proteomics.com The challenge lies in developing sophisticated bioinformatics and computational tools to manage and interpret these vast and complex datasets, identifying meaningful biological relationships from the noise. nih.govcore.ac.uk

| Omics Layer | Data Type | Potential Insights for this compound Research |

| Genomics | DNA Sequence | Identifies genetic variations that may alter cellular responses to the peptide. |

| Transcriptomics | RNA Expression | Reveals changes in gene expression patterns induced by the peptide. nih.gov |

| Proteomics | Protein Abundance | Quantifies alterations in protein levels, indicating downstream effects of peptide activity. nih.gov |

| Metabolomics | Metabolite Levels | Shows the impact of the peptide on cellular metabolism and biochemical pathways. nih.gov |

Advancements in High-Throughput Screening Methodologies for Peptide Discovery in Academic Settings

The discovery of novel bioactive peptides, including analogs of this compound with enhanced properties, is being accelerated by advancements in high-throughput screening (HTS). pepdd.com Traditionally the domain of the pharmaceutical industry, HTS is now more accessible to academic researchers, enabling the rapid screening of vast libraries of compounds to identify molecules with a desired biological activity. nih.gov

Modern HTS platforms utilize robotics and automation to test thousands to millions of compounds in parallel. pepdd.com For peptide research, this can involve screening combinatorial peptide libraries to find sequences that bind to a specific target or elicit a particular cellular response. nih.govtangobio.com Methodologies like phage display, mRNA display, and one-bead-one-compound (OBOC) libraries allow for the generation and screening of immense peptide diversity. acs.orgrhhz.net These techniques can be adapted to identify peptides that mimic or antagonize the function of this compound, or to discover entirely new functions for peptides with a similar structural motif. creative-biolabs.comnih.gov The increasing availability of these technologies in academic core facilities is democratizing peptide discovery and fostering innovation. nih.gov

| Screening Method | Principle | Application in Peptide Discovery |

| Phage Display | Peptides are expressed on the surface of bacteriophages, which are selected based on binding to a target. polarispeptides.com | Rapidly identifies high-affinity binding peptides from libraries of billions of variants. tangobio.com |

| mRNA Display | Peptides are covalently linked to their encoding mRNA, allowing for selection and amplification. | Screens extremely large libraries (trillions of variants) for desired functions. |

| One-Bead-One-Compound (OBOC) | A library of peptides is synthesized with each bead displaying a unique sequence. | Facilitates on-bead screening for binding or catalytic activity. rhhz.net |

| Cell-Based Assays | Automated screening of peptides for their effect on cellular functions (e.g., viability, signaling). pepdd.com | Identifies peptides with specific functional outcomes in a biological context. |

Challenges and Opportunities in Peptide Research Methodologies and Translational Research

Despite the promise of peptides like this compound, significant hurdles remain in their development from laboratory curiosities to clinical applications. A primary challenge in peptide research is overcoming their inherent limitations, such as poor stability in the bloodstream due to enzymatic degradation and difficulty crossing cell membranes. journalspub.infonih.gov Methodological advancements in peptide chemistry, such as cyclization or the incorporation of non-natural amino acids, offer opportunities to enhance stability and bioavailability. mdpi.comresearchgate.net

Translational research—the process of "translating" basic scientific discoveries into practical applications—faces its own set of challenges. nih.gov These include navigating complex regulatory pathways, securing funding, and bridging the cultural and operational gap between academic research and industrial development. cytivalifesciences.comfuturebridge.com However, the high specificity and low toxicity of many peptides make them attractive therapeutic candidates, driving innovation in this area. The opportunity lies in fostering greater collaboration between basic scientists, clinicians, and industry partners to streamline the development pipeline and overcome the "valley of death" where many promising compounds fail to progress. nih.gov

Bioengineering and Directed Evolution Approaches for Peptide Optimization in Research

To enhance the therapeutic potential of naturally occurring peptides or to create entirely new ones, researchers are increasingly turning to bioengineering and directed evolution. Directed evolution mimics the process of natural selection in the laboratory, allowing scientists to iteratively mutate and select for peptides with improved properties, such as higher binding affinity, greater stability, or novel functions. polarispeptides.comnih.gov

The process begins with the creation of a large library of peptide variants, which is then subjected to a selection pressure that favors variants with the desired characteristic. researchgate.net For example, a library of this compound analogs could be screened for enhanced binding to a specific receptor. The "fittest" peptides are then isolated, mutated again, and the process is repeated over several cycles, leading to highly optimized molecules. polarispeptides.com This approach is a powerful tool for peptide engineering, as it does not require prior knowledge of the peptide's structure-function relationship. polarispeptides.comoup.com Coupled with machine learning algorithms, directed evolution can more efficiently explore the vast sequence space to accelerate the discovery of peptides with tailored functions for research and therapeutic use. researchgate.netbiorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.